molecular formula C23H26N4O5S B2929680 3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid CAS No. 1259231-27-0

3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid

Cat. No.: B2929680
CAS No.: 1259231-27-0
M. Wt: 470.54
InChI Key: GBSVZWJLJGMDLP-UHFFFAOYSA-N
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Description

The compound 3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid is a structurally complex molecule featuring a pyrazole core linked to a tetrahydrobenzothiophene moiety via a (Z)-configured propenyl bridge. Key functional groups include a cyano group, ethoxycarbonyl ester, and a propanoic acid terminus.

Crystallographic software such as SHELXL and OLEX2 are critical for resolving its three-dimensional conformation, enabling precise analysis of stereochemistry and intermolecular interactions .

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-4-32-23(31)20-16-7-5-6-8-18(16)33-22(20)25-21(30)15(12-24)11-17-13(2)26-27(14(17)3)10-9-19(28)29/h11H,4-10H2,1-3H3,(H,25,30)(H,28,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSVZWJLJGMDLP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(N(N=C3C)CCC(=O)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=C(N(N=C3C)CCC(=O)O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O4C_{16}H_{20}N_{4}O_{4} with a molecular weight of 332.354 g/mol. The structure includes functional groups such as cyano, ethoxycarbonyl, and a pyrazole moiety that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₄
Molecular Weight332.354 g/mol
LogP0.87278
Predicted SolubilityModerate
Melting PointNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows for potential interactions with active sites of target enzymes.
  • Signal Transduction Modulation : The presence of the pyrazole ring indicates potential activity in modulating signaling pathways related to kinases. This could influence processes such as cell proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory responses and neuronal signaling.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics based on its LogP value.
  • Distribution : Predicted to cross the blood-brain barrier due to its lipophilicity.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, with potential interactions noted in various studies.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP450 InteractionModerate

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activity of this specific compound:

  • Inhibition Studies : A study demonstrated that compounds with similar structures inhibited human acetylcholinesterase, suggesting that this compound may exhibit neuroprotective properties through similar mechanisms .
  • Anti-inflammatory Potential : Other derivatives have shown efficacy in reducing inflammatory markers in vitro, indicating that this compound might also possess anti-inflammatory properties .
  • Cancer Research : Investigations into related compounds have revealed potential cytotoxic effects against various cancer cell lines, warranting further exploration into the anticancer capabilities of this compound .

Comparison with Similar Compounds

Pyrazole-Thiophene Hybrids

Compounds 7a and 7b from Molecules (2012) share a pyrazole-thiophene scaffold but lack the tetrahydrobenzothiophene and propanoic acid groups.

  • 7a: Contains a cyano-substituted thiophene, enhancing electrophilicity.
  • 7b: Features an ethoxycarbonyl group on the thiophene, similar to the target compound’s ester group.
Property Target Compound 7a/7b (Molecules 2012)
Core Structure Pyrazole-tetrahydrobenzothiophene Pyrazole-thiophene
Functional Groups Cyano, ethoxycarbonyl, propanoic acid Cyano (7a), ethoxycarbonyl (7b)
Synthesis Solvent Not explicitly stated 1,4-dioxane with triethylamine

Pyrazole-Pyran Derivatives

Compounds 11a and 11b (Molecules 2012) incorporate pyran rings instead of benzothiophene. These derivatives exhibit higher polarity due to hydroxyl and cyano groups, which may influence solubility and bioavailability compared to the target compound’s lipophilic tetrahydrobenzothiophene .

Ethoxycarbonyl-Pyridine Analogues

A structurally related compound from , (Z)-4-((6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl)amino)-4-oxo-2-butenoic acid, replaces the benzothiophene with a pyridine ring.

Key Research Findings and Data

Structural and Functional Insights

  • Stereochemical Influence : The (Z)-configuration of the propenyl bridge in the target compound likely enhances intramolecular hydrogen bonding, as observed in similar systems using SHELXL-refined structures .
  • Biological Potential: Ethoxycarbonyl and cyano groups are recurrent in kinase inhibitors (e.g., FDA-approved drugs like imatinib), suggesting the target compound may share mechanistic similarities .

Hypothetical Data Table (Extrapolated from Analogues)

Property Target Compound 7b (Molecules 2012) 11a (Molecules 2012)
Molecular Weight ~550 g/mol (estimated) 309.3 g/mol 337.3 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 1.8 1.2
Solubility Low (tetrahydrobenzothiophene) Moderate (ethoxycarbonyl) High (pyran hydroxyl)

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